molecular formula C8H11N5O2 B047640 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) CAS No. 123606-04-2

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)

Cat. No.: B047640
CAS No.: 123606-04-2
M. Wt: 209.21 g/mol
InChI Key: BYARKDSYNIGHIB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) is a heterocyclic compound that features a fused triazole and triazine ring system This compound is of significant interest due to its potential biological activities, including antiviral, antibacterial, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) typically involves the construction of the triazole and triazine rings followed by their fusion. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and triazine rings.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, leading to the formation of hydroxyl derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy and methyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential antiviral, antibacterial, and antifungal activities. It is being investigated for its ability to inhibit the replication of viruses and the growth of bacteria and fungi, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[5,1-c][1,2,4]triazin-7-one: Lacks the ethoxy and dimethyl groups, which may affect its reactivity and biological activity.

    [1,2,4]Triazolo[4,3-b][1,2,4]triazine:

    [1,2,4]Triazolo[3,4-b][1,2,4]triazine: Another isomer with unique reactivity and biological activities.

Uniqueness

The presence of the ethoxy and dimethyl groups in [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) distinguishes it from other similar compounds. These functional groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-ethoxy-1,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4-15-6-7(14)13-8(12(3)11-6)9-5(2)10-13/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYARKDSYNIGHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C2=NC(=NN2C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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